2-Amino-5-(3-methoxypropyl)-1,3,4-thiadiazole
Description
2-Amino-5-(3-methoxypropyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 2 and a 3-methoxypropyl chain at position 3. This structure confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and materials science. The methoxypropyl substituent introduces both lipophilic and electronic effects, influencing reactivity, solubility, and interactions with biological targets.
Properties
Molecular Formula |
C6H11N3OS |
|---|---|
Molecular Weight |
173.24 g/mol |
IUPAC Name |
5-(3-methoxypropyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H11N3OS/c1-10-4-2-3-5-8-9-6(7)11-5/h2-4H2,1H3,(H2,7,9) |
InChI Key |
CJHGZAOSOFEPIR-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC1=NN=C(S1)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Grinding Method Using Phosphorus Pentachloride
A notable method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles involves a solid-phase reaction where thiosemicarbazide, the corresponding carboxylic acid (bearing the 3-methoxypropyl group), and phosphorus pentachloride are ground together at room temperature. This method is characterized by:
- Reaction Conditions: Room temperature grinding in a dry vessel.
- Molar Ratios: Thiosemicarbazide : Carboxylic acid : Phosphorus pentachloride = 1 : 1–1.2 : 1–1.2.
- Post-Reaction Treatment: The crude product is treated with an alkaline solution to adjust pH to 8–8.2, followed by filtration, drying, and recrystallization.
- Advantages: Short reaction time, mild conditions, low equipment requirements, low toxicity of reagents, and high yields (>91%).
- Yield and Purity: High yield and purity due to simple post-treatment and efficient reaction.
This method is economical and efficient, suitable for preparing 2-amino-5-(3-methoxypropyl)-1,3,4-thiadiazole by selecting the appropriate carboxylic acid precursor (3-methoxypropionic acid or its analog).
Cyclodehydration Using Phosphorus Oxychloride (POCl3)
Another widely used method involves the cyclodehydration of thiosemicarbazide with the corresponding carboxylic acid in the presence of phosphorus oxychloride:
-
- Mix the aromatic or aliphatic carboxylic acid (e.g., 3-methoxypropionic acid) with phosphorus oxychloride at room temperature for 20 minutes.
- Add thiosemicarbazide and heat the mixture at 80–90 °C for 1 hour.
- Cool the reaction mixture and add water carefully.
- Reflux the mixture for 4 hours.
- Basify the solution to pH 8 using sodium hydroxide.
- Filter and recrystallize the solid product.
Reaction Scheme: Cyclodehydration leading to ring closure forming the 1,3,4-thiadiazole core with amino substitution at position 2.
Yield and Purity: This method yields high purity products with good yields, typically above 90%.
Notes: This method is adaptable to various carboxylic acids, including those with alkoxyalkyl substituents like 3-methoxypropyl.
Conventional Acid-Catalyzed Method Using Concentrated Sulfuric Acid
A classical synthetic route involves refluxing thiosemicarbazide with the corresponding carboxylic acid in the presence of concentrated sulfuric acid:
-
- Mix equimolar amounts of thiosemicarbazide and 3-methoxypropionic acid in aqueous solution.
- Add a few drops of concentrated sulfuric acid.
- Heat the mixture at 80–90 °C for 4 hours.
- Cool and pour into ice-cold water.
- Basify with sodium carbonate solution.
- Filter, dry, and recrystallize.
Advantages: Simple setup and readily available reagents.
Disadvantages: Longer reaction times and harsher acidic conditions compared to phosphorus pentachloride or POCl3 methods.
Yield: Moderate to good yields (~74%) reported in similar thiadiazole syntheses.
Microwave-Assisted Synthesis
Microwave irradiation has been applied to accelerate the cyclization reaction:
-
- Mix thiosemicarbazide, 3-methoxypropionic acid, and catalytic amounts of POCl3.
- Irradiate in a microwave oven at 600 W for 5 minutes.
- Quench in ice and adjust pH to alkaline.
- Filter, dry, and recrystallize.
Advantages: Significantly reduced reaction time, energy-efficient, and good yields.
Yield: Comparable or superior to conventional heating methods.
Alternative Routes via Acid Chlorides and Palladium-Catalyzed Couplings
Advanced synthetic pathways involve preparing intermediates such as acid chlorides and employing palladium-catalyzed coupling reactions to introduce complex substituents:
-
- Preparation of acid chloride from 3-methoxypropionic acid using thionyl chloride.
- Coupling with thiosemicarbazide or other intermediates under palladium catalysis with phosphine ligands.
- Hydrogenation or further functional group transformations.
Applications: Useful for complex derivatives and functionalized thiadiazoles with pharmaceutical relevance.
References: Patents and research articles describe such multi-step syntheses, though more complex than direct cyclodehydration.
Comparative Data Table of Preparation Methods
| Method | Reagents | Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Solid-phase grinding (PCl5) | Thiosemicarbazide, Carboxylic acid, PCl5 | Room temp grinding | ~1 hour | >91 | Mild, simple, high yield, low toxicity | Requires dry conditions |
| Cyclodehydration (POCl3) | Thiosemicarbazide, Carboxylic acid, POCl3 | 80–90 °C heating | ~5 hours total | >90 | High purity, adaptable to various acids | Use of corrosive POCl3 |
| Acid-catalyzed (H2SO4) | Thiosemicarbazide, Carboxylic acid, H2SO4 | Reflux at 80–90 °C | 4 hours | ~74 | Simple reagents | Harsh acidic conditions |
| Microwave-assisted (POCl3) | Thiosemicarbazide, Carboxylic acid, POCl3 | Microwave irradiation 600W | 5 minutes | Comparable to conventional | Fast, energy efficient | Requires microwave equipment |
| Pd-catalyzed coupling | Acid chloride, Thiosemicarbazide, Pd cat. | Multi-step, reflux, H2 gas | Several hours | Variable | Enables complex substitutions | Multi-step, costly reagents |
Research Findings and Notes
The solid-phase grinding method using phosphorus pentachloride is noted for its simplicity and efficiency, making it highly suitable for industrial scale-up due to mild conditions and high yield.
Cyclodehydration using phosphorus oxychloride is a well-established method with extensive literature support, adaptable to a wide range of carboxylic acids including those with alkoxyalkyl substituents like 3-methoxypropyl.
Microwave-assisted synthesis offers a rapid alternative with comparable yields, beneficial for high-throughput synthesis.
Conventional acid-catalyzed methods are less favored due to harsher conditions and lower yields but remain useful for laboratories lacking access to phosphorus reagents.
Advanced palladium-catalyzed methods provide routes to more complex derivatives but are generally more resource-intensive and less straightforward for simple 2-amino-5-substituted-1,3,4-thiadiazoles.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-methoxypropyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-Amino-5-(3-methoxypropyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-methoxypropyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Structural and Substituent Variations
The 1,3,4-thiadiazole scaffold is highly versatile, with substitutions at positions 2 and 5 dictating properties. Key analogues include:
Key Observations :
- Methoxypropyl vs. Alkyl Chains : The 3-methoxypropyl group enhances solubility compared to purely alkyl chains (e.g., ethyl, isopropyl) due to its ether oxygen, while retaining moderate lipophilicity .
- Methoxypropyl vs. Aromatic Substituents : Unlike phenyl or nitrophenyl groups, the methoxypropyl chain lacks aromaticity, reducing π-π stacking but improving membrane permeability .
Physicochemical Properties
Fluorescence and Electronic Effects:
- Dual Fluorescence : Observed in TS (2-hydroxyphenyl substituent) due to charge transfer and molecular aggregation . The methoxypropyl group in the target compound may exhibit weaker fluorescence due to the absence of hydroxyl-driven charge transfer.
- Dipole Moments : Substituents like 2-hydroxyphenyl increase dipole moments, enhancing solvatochromic effects. Methoxypropyl’s dipole is moderate, balancing solubility and reactivity .
Thermal Stability:
- Alkyl and methoxypropyl derivatives generally exhibit higher thermal stability than nitro- or hydroxy-substituted analogues due to reduced electron-withdrawing effects .
Antimicrobial Activity:
- Nitrophenyl Derivatives : Show potent antibacterial activity (MIC: 4–16 µg/mL) due to nitro group’s electron-withdrawing effects .
- Methoxypropyl Target : Expected to have moderate activity, as methoxy groups are less electronegative than nitro but may improve cellular uptake .
Anticancer Potential:
- VR24 and VR27 (Colon Cancer) : Thiadiazoles with substituted benzyl groups show IC₅₀ values of 8–12 µM against HT-29 cells . Methoxypropyl’s flexibility may enhance tumor penetration compared to rigid aromatic substituents.
Enzyme Interactions:
- Carbonic Anhydrase Activation: 2-Amino-5-(3-aminopropyl)-thiadiazole derivatives act as enzyme activators, while methoxypropyl analogues may exhibit weaker binding due to reduced basicity .
Biological Activity
2-Amino-5-(3-methoxypropyl)-1,3,4-thiadiazole is a compound belonging to the 1,3,4-thiadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The structure of 2-Amino-5-(3-methoxypropyl)-1,3,4-thiadiazole includes a thiadiazole ring with an amino group and a methoxypropyl substituent. The presence of sulfur and nitrogen in the thiadiazole ring contributes to its reactivity and biological activity.
Antimicrobial Activity
1,3,4-Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with this scaffold exhibit significant antibacterial and antifungal activities:
- Antibacterial Activity : A study demonstrated that certain derivatives of 2-amino-1,3,4-thiadiazole showed minimum inhibitory concentrations (MIC) lower than standard antibiotics against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Antifungal Activity : The compound has also shown promising antifungal effects against strains like Aspergillus niger and Candida albicans, indicating its potential use in treating fungal infections .
Anticancer Activity
The anticancer potential of 2-amino-5-(3-methoxypropyl)-1,3,4-thiadiazole has been highlighted in various studies:
- Cytotoxicity : Research has shown that derivatives of thiadiazoles can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For instance, specific derivatives exhibited IC50 values ranging from 0.74 to 10.0 μg/mL against these cell lines .
- Mechanism of Action : The anticancer activity is believed to be linked to the induction of apoptosis in cancer cells. Studies using flow cytometry have confirmed that certain thiadiazole derivatives induce apoptosis without causing cell cycle arrest .
Other Biological Activities
Beyond antimicrobial and anticancer properties, 2-amino-5-(3-methoxypropyl)-1,3,4-thiadiazole exhibits a range of other biological activities:
- Anti-inflammatory Effects : Some studies suggest that thiadiazole derivatives may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
- Anticonvulsant Activity : There is evidence supporting the anticonvulsant effects of certain thiadiazole compounds, indicating their potential use in neurological disorders .
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of 2-amino-5-(3-methoxypropyl)-1,3,4-thiadiazole:
| Study | Findings |
|---|---|
| Olsen et al. (2018) | Identified cytostatic properties with significant activity against various cancer cell lines. |
| ResearchGate Study (2020) | Reported effective antibacterial activity against multiple strains with lower MIC than standard treatments. |
| Frontiers in Chemistry (2022) | Highlighted anti-inflammatory and anticonvulsant activities alongside anticancer effects. |
Q & A
Q. What are the standard synthetic routes for 2-amino-5-(3-methoxypropyl)-1,3,4-thiadiazole, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of thiosemicarbazide derivatives with substituted carboxylic acids under dehydrating conditions. For example:
- Step 1 : React 3-methoxypropyl-substituted carboxylic acid with thiosemicarbazide.
- Step 2 : Cyclize the intermediate using phosphorus oxychloride (POCl₃) at 90–100°C for 3–5 hours .
- Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of acid to thiosemicarbazide) and use reflux in inert solvents (e.g., DMF) to improve yields (>90%) .
Q. What analytical techniques are critical for characterizing purity and structure?
Q. How can preliminary biological activity screening be designed for this compound?
- Antimicrobial Assays : Use broth microdilution (MIC determination) against S. aureus and E. coli .
- Anticancer Screening : Conduct MTT assays on HeLa or MCF-7 cells at 10–100 µM concentrations .
- Data Interpretation : Compare IC₅₀ values with control drugs (e.g., doxorubicin) to prioritize lead optimization .
Advanced Research Questions
Q. How do substituents on the thiadiazole core influence biological activity?
Q. What strategies resolve contradictions in reported biological data across studies?
- Variable Sources : Differences in cell lines (e.g., Jurkat vs. HEK293) may explain divergent IC₅₀ values .
- Solubility Factors : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Statistical Validation : Apply ANOVA with post-hoc tests to confirm significance (p < 0.05) across triplicate experiments .
Q. How can mechanistic studies elucidate the compound’s interaction with adenosine A3 receptors?
- Molecular Docking : Use AutoDock Vina to model binding poses (e.g., ΔG = -9.2 kcal/mol suggests strong affinity) .
- SPR Analysis : Measure real-time binding kinetics (ka/kd) with immobilized receptor proteins .
- Knockout Models : Validate receptor-specific effects using A3R⁻/⁻ mice in inflammation assays .
Q. What methodologies enable the design of derivatives with improved pharmacokinetic profiles?
- Prodrug Synthesis : Acetylate the amino group to enhance oral bioavailability .
- Metabolic Stability : Use liver microsome assays (e.g., t₁/₂ > 60 min in human microsomes) to prioritize candidates .
- LogP Optimization : Introduce polar groups (e.g., hydroxyls) to reduce LogP from 2.8 to 1.5, improving solubility .
Q. How does the compound’s stability vary under physiological conditions?
- pH Stability : Degrades <5% at pH 7.4 (24 hours) but hydrolyzes rapidly at pH <3 .
- Thermal Stability : Maintains integrity at 25°C but decomposes above 150°C (TGA data) .
- Light Sensitivity : Store in amber vials to prevent photodegradation (20% loss under UV vs. 5% in dark) .
Methodological Recommendations
- SAR Studies : Combine QSAR models (e.g., CoMFA) with synthetic modifications to predict activity cliffs .
- Data Reproducibility : Adopt OECD guidelines for toxicity testing and report EC₅₀ values with 95% confidence intervals .
- Collaborative Validation : Cross-validate findings with orthogonal assays (e.g., SPR + in vivo models) to confirm targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
